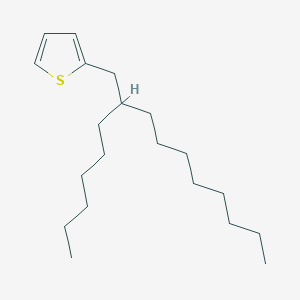

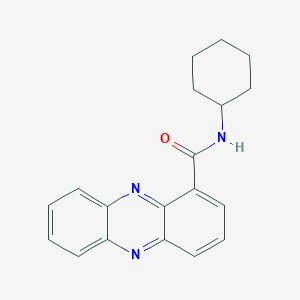

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The presence of the dimethoxyphenethyl and methoxyethyl groups suggests that this compound might have unique properties compared to other tetrahydroquinazolines.

Scientific Research Applications

Synthesis and Biological Activities

- A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds are structurally related and exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radioligand Binding Studies

- Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinoliniums for evaluating their affinity for apamin-sensitive binding sites, indicating the exploration of chemical entities for neurological research (Graulich et al., 2006).

Antimicrobial Agents

- Desai, Dodiya, & Shihora (2011) developed a series of quinazolinone and thiazolidinone compounds as potential antimicrobial agents. This work emphasizes the antimicrobial potential of quinazolinone derivatives, which might share structural or functional similarities with the queried compound (Desai, Dodiya, & Shihora, 2011).

Multicomponent Synthesis

- The multicomponent synthesis of octahydroquinazolines by Tonkikh, Strakovs, & Petrova (2004) showcases the versatility of quinazoline derivatives in chemical synthesis, providing a foundation for understanding the synthetic routes that may apply to similar compounds (Tonkikh, Strakovs, & Petrova, 2004).

Heterocyclic Derivative Syntheses

- A study by Bacchi et al. (2005) on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes into heterocyclic derivatives highlights advanced synthetic techniques that could potentially be applicable to the synthesis of the queried compound (Bacchi et al., 2005).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4-dimethoxyphenethylamine with 2-methoxyethyl isothiocyanate to form the intermediate, which is then reacted with 2-amino-3,4-dihydroquinazoline-4-one to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-methoxyethyl isothiocyanate", "2-amino-3,4-dihydroquinazoline-4-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the intermediate 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 2: Reaction of the intermediate with 2-amino-3,4-dihydroquinazoline-4-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the final product, 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

CAS RN |

443353-69-3 |

Product Name |

3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Molecular Formula |

C22H25N3O5S |

Molecular Weight |

443.52 |

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31) |

InChI Key |

JDLHVIKBXYYLCT-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)